molecular formula C16H25NO2 B10896682 N-(2-methoxy-5-methylphenyl)octanamide

N-(2-methoxy-5-methylphenyl)octanamide

Cat. No.: B10896682
M. Wt: 263.37 g/mol
InChI Key: PMZLPAQGTWNETD-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)octanamide: is an organic compound belonging to the class of amides It is characterized by the presence of an octanamide chain attached to a 2-methoxy-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)octanamide typically involves the reaction of 2-methoxy-5-methylphenylamine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-5-methylphenyl)octanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.

Major Products Formed:

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)octanamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)octanamine.

    Substitution: Formation of N-(2-ethoxy-5-methylphenyl)octanamide.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)octanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)octanamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring may enhance its binding affinity to certain receptors or enzymes. The amide group can participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-methoxy-5-methylphenyl)nonanamide
  • N-(2-methoxy-5-methylphenyl)dodecanamide
  • N-(2-methoxy-5-methylphenyl)hexanamide

Comparison: N-(2-methoxy-5-methylphenyl)octanamide is unique due to its specific chain length, which can influence its physical and chemical properties. Compared to its analogs with shorter or longer chains, it may exhibit different solubility, melting point, and reactivity. These differences can be crucial in determining its suitability for various applications.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)octanamide

InChI

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-16(18)17-14-12-13(2)10-11-15(14)19-3/h10-12H,4-9H2,1-3H3,(H,17,18)

InChI Key

PMZLPAQGTWNETD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=C(C=CC(=C1)C)OC

Origin of Product

United States

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